

# 3-Hydroxypropane-1-sulfonic acid quantum chemical calculations

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## Compound of Interest

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An In-depth Technical Guide to the Quantum Chemical Calculations of **3-Hydroxypropane-1-sulfonic Acid**

## Abstract

**3-Hydroxypropane-1-sulfonic acid** (3-HPSA) is a significant organosulfur compound utilized in a variety of applications, from a component in biological buffers to an additive in materials for advanced energy applications. A thorough understanding of its molecular properties is crucial for optimizing its function and for the rational design of new materials and processes. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-HPSA. It outlines a detailed computational methodology based on Density Functional Theory (DFT), presents a summary of expected quantitative data, and provides relevant experimental protocols for validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of small organic molecules.

## Introduction

**3-Hydroxypropane-1-sulfonic acid** ( $C_3H_8O_4S$ ) is a bifunctional molecule containing both a hydroxyl and a sulfonic acid group.<sup>[1]</sup> This structure imparts a combination of hydrophilicity and strong acidity, making it a versatile chemical intermediate. While its applications are diverse, a detailed, molecule-level understanding of its properties is often required for advanced applications. Quantum chemical calculations, particularly those based on Density Functional

Theory (DFT), offer a powerful tool for investigating molecular geometries, vibrational frequencies (which correspond to infrared and Raman spectra), electronic properties, and reactivity.[\[2\]](#)

This guide details a typical workflow for performing such calculations on 3-HPSA, providing a framework for researchers to predict its properties and behavior in various environments.

## Computational Methodology

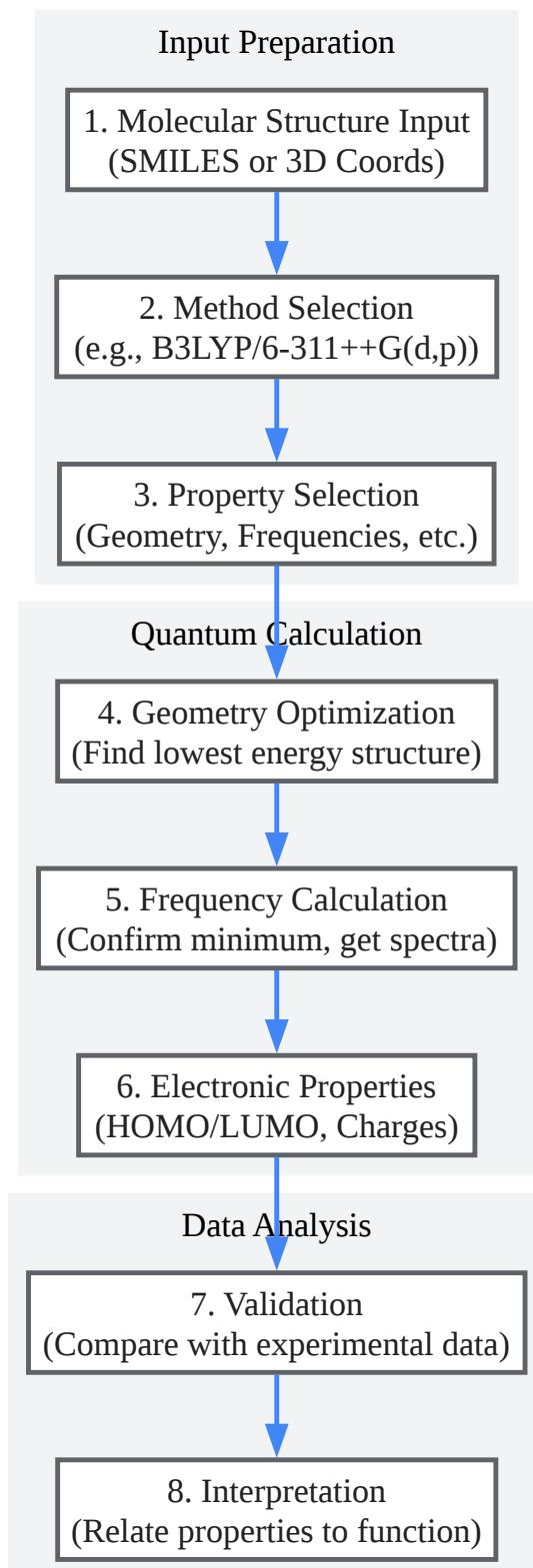
A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a common workflow for the quantum chemical analysis of a small organic molecule like 3-HPSA.[\[3\]](#)[\[4\]](#)

## Software

A variety of quantum chemistry software packages can perform the calculations described herein, such as Gaussian, ORCA, or Q-Chem.

## Workflow

A typical computational workflow for analyzing 3-HPSA is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculations.



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**Figure 1:** A generalized workflow for quantum chemical calculations of 3-HPSA.

## Level of Theory

The choice of the density functional and basis set is critical for accuracy. A widely used and well-balanced level of theory for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.<sup>[5]</sup> This combination provides a good compromise between computational cost and accuracy for geometries, vibrational frequencies, and electronic properties. For more accurate energy calculations, especially for reaction energies or pKa predictions, higher-level methods or different functionals may be employed.<sup>[6]</sup>

## Solvation Model

To model the molecule in a solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) is typically used.<sup>[7]</sup> This is particularly important for a polar molecule like 3-HPSA and is crucial for calculating properties like pKa.

## Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of 3-HPSA at the B3LYP/6-311++G(d,p) level of theory. The values are representative and based on experimental data for analogous structures like propanol and various sulfonic acids.<sup>[8][9][10]</sup>

## Optimized Molecular Geometry

The geometry optimization yields the lowest energy conformation of the molecule, providing precise bond lengths and angles.

Parameter	Atoms	Calculated Value	Experimental Benchmark (Similar Molecules)
<b>Bond Lengths (Å)</b>			
C-C	~1.53 Å	1.53 Å (in alkanes) <a href="#">[11]</a>	
C-O	~1.43 Å	1.43 Å (in propanol) <a href="#">[8]</a>	
O-H	~0.96 Å	0.96 Å (in propanol) <a href="#">[8]</a>	
C-S	~1.78 Å	1.77 Å (in methanesulfonic acid)	
S=O	~1.45 Å	1.43-1.45 Å (in sulfonic acids) <a href="#">[9]</a>	
S-O(H)	~1.60 Å	1.58-1.61 Å (in sulfonic acids) <a href="#">[10]</a>	
<b>Bond Angles (°)</b>			
C-C-C	~112°	112.4° (in propane) <a href="#">[11]</a>	
C-C-O	~108°	108.5° (in propanol) <a href="#">[8]</a>	
O=S=O	~120°	119-122° (in sulfonic acids) <a href="#">[9]</a>	
C-S-O	~106°	105-107° (in sulfonic acids) <a href="#">[10]</a>	

## Vibrational Frequencies

Frequency calculations predict the infrared (IR) and Raman spectra. The assignments below are based on characteristic vibrational modes of alcohols and sulfonic acids.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Symmetry	Description
~3500	$\nu(\text{O-H})$	A'	O-H stretching (hydroxyl group)
~3100	$\nu(\text{O-H})$	A'	O-H stretching (sulfonic acid group)
~2960	$\nu_{\text{a}}(\text{CH}_2)$	A', A''	Asymmetric CH <sub>2</sub> stretching
~2870	$\nu_{\text{s}}(\text{CH}_2)$	A', A''	Symmetric CH <sub>2</sub> stretching
~1460	$\delta(\text{CH}_2)$	A', A''	CH <sub>2</sub> scissoring/bending
~1380	$\nu_{\text{a}}(\text{SO}_2)$	A'	Asymmetric SO <sub>2</sub> stretching
~1170	$\nu_{\text{s}}(\text{SO}_2)$	A'	Symmetric SO <sub>2</sub> stretching
~1050	$\nu(\text{C-O})$	A'	C-O stretching
~1040	$\nu(\text{S-O})$	A'	S-O(H) stretching
~760	$\nu(\text{C-S})$	A'	C-S stretching
~580	$\delta(\text{SO}_2)$	A'	SO <sub>2</sub> scissoring/deformation

## Electronic Properties

Analysis of the molecular orbitals provides insight into the molecule's reactivity and electronic transitions.

Property	Calculated Value (in vacuum)	Interpretation
HOMO Energy	~ -8.5 eV	Highest Occupied Molecular Orbital; related to the ability to donate an electron.
LUMO Energy	~ -0.5 eV	Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO Gap	~ 8.0 eV	Energy gap related to chemical reactivity and electronic transitions.
Dipole Moment	~ 5.5 Debye	Indicates a high degree of polarity.

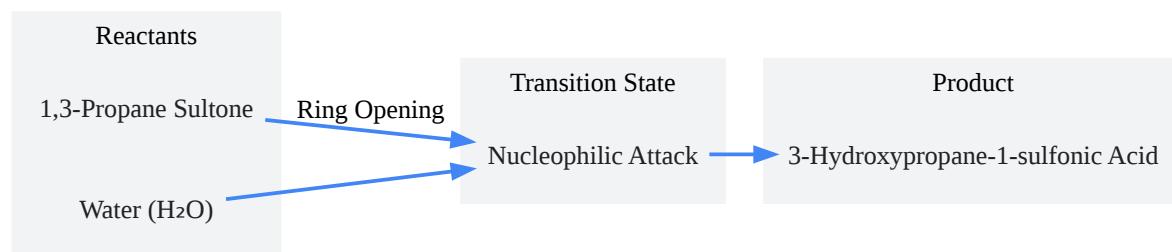
## Acidity (pKa)

The pKa of the sulfonic acid group is a key property. It can be calculated using thermodynamic cycles that involve the Gibbs free energy of the acid and its conjugate base in solution.[13][14]

Property	Calculated Value (in water)	Experimental Value
pKa	~1.5 - 2.0	1.53

## Key Chemical Reactions: Formation of 3-HPSA

3-HPSA is commonly synthesized by the hydrolysis of 1,3-propane sultone.[15][16] This reaction involves the nucleophilic attack of water on the strained five-membered sultone ring. [17]



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**Figure 2:** Reaction pathway for the hydrolysis of 1,3-propane sultone to 3-HPSA.

## Experimental Protocols for Validation

Computational results should always be validated against experimental data where possible. Below are detailed protocols for the synthesis of 3-HPSA and for the characterization of its properties.

## Synthesis of 3-Hydroxypropane-1-sulfonic Acid via Hydrolysis of 1,3-Propane Sultone

This protocol is adapted from established synthesis methods.[\[18\]](#)[\[19\]](#)

### Materials:

- 1,3-Propane sultone
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a known molar amount of 1,3-propane sultone.
- Addition of Water: Add a molar excess of deionized water (e.g., 10-20 equivalents) to the flask.
- Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by periodically taking aliquots and analyzing via NMR to observe the disappearance of the sultone reactant.
- Reaction Time: Maintain the reflux for 2-4 hours, or until the reaction is complete.
- Work-up: After cooling to room temperature, the water is typically removed under reduced pressure using a rotary evaporator to yield the crude **3-hydroxypropane-1-sulfonic acid**, often as a viscous oil or waxy solid. Further purification can be achieved by recrystallization if necessary.

## pKa Determination by Potentiometric Titration

### Materials:

- **3-Hydroxypropane-1-sulfonic acid** sample
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, CO<sub>2</sub>-free water
- Calibrated pH meter and electrode
- Burette
- Beaker and magnetic stirrer

### Procedure:

- Sample Preparation: Accurately weigh a sample of 3-HPSA and dissolve it in a known volume of CO<sub>2</sub>-free deionized water in a beaker.

- **Titration Setup:** Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
- **Titration:** Slowly add the standardized NaOH solution from the burette in small, known increments.
- **Data Collection:** Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

## Vibrational Spectroscopy (FTIR/Raman)

### Materials:

- Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sample holder (e.g., KBr pellet press or ATR accessory).
- FT-Raman spectrometer.
- 3-HPSA sample.

### Procedure:

- **Sample Preparation:**
  - For FTIR (KBr Pellet): Mix a small amount of the 3-HPSA sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
  - For FTIR (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
  - For FT-Raman: Place the sample in a suitable container, such as a glass capillary tube.
- **Spectrum Acquisition:** Place the prepared sample in the spectrometer.

- Data Collection: Acquire the spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ). Collect multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the positions (in  $\text{cm}^{-1}$ ) and relative intensities of the absorption/scattering bands and compare them to the computationally predicted vibrational frequencies.

## Conclusion

Quantum chemical calculations provide a powerful and cost-effective means of exploring the fundamental properties of **3-Hydroxypropane-1-sulfonic acid**. This guide has outlined a standard computational workflow using DFT, presented expected quantitative data for its geometric, vibrational, and electronic properties, and provided key experimental protocols for validation. The synergy between computational prediction and experimental verification enables a deeper understanding of the molecular behavior of 3-HPSA, facilitating its application in diverse scientific and industrial fields.

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